Spiropidion discovery and synthesis pathway
Spiropidion discovery and synthesis pathway
An In-Depth Technical Guide to Spiropidion: Discovery, Synthesis, and Mechanism of Action
Introduction
Spiropidion is a novel insecticide developed by Syngenta Crop Protection, belonging to the tetramic acid class of chemistry (IRAC Group 23).[1][2] Its development was driven by the critical need for new modes of action to manage sucking insect pests, particularly those that have developed resistance to established insecticides like neonicotinoids.[1][3] The core chemical innovation of Spiropidion is the incorporation of a spiro N-methoxy-piperidine ring into the 2-aryl-1,3-dione scaffold, a structure known to inhibit fatty acid biosynthesis.[1]
Spiropidion is a pro-insecticide, meaning it is converted into its biologically active form after being absorbed by the plant. This active metabolite provides broad-spectrum control of economically significant sucking pests such as aphids, whiteflies, scales, and mites. A key feature of its active principle is two-way systemic translocation within the plant's vascular system (both xylem and phloem), ensuring protection of the entire plant, including new growth and roots, from subsequent infestations. With a favorable environmental and toxicological profile, Spiropidion is positioned as a valuable tool for Integrated Pest Management (IPM) programs.
Mechanism of Action: Acetyl-CoA Carboxylase Inhibition
Spiropidion's mode of action targets a fundamental metabolic process in insects: lipid biosynthesis. It functions as an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).
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Uptake and Activation : Following application, the Spiropidion pro-insecticide is absorbed by the plant.
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Metabolic Conversion : Within the plant tissues, it undergoes hydrolysis, losing its ethyl carbonate group to form the potent, insecticidally active dione metabolite.
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ACCase Inhibition : This active dione metabolite binds to and inhibits ACCase, a critical enzyme that catalyzes the first committed step in fatty acid synthesis—the conversion of acetyl-CoA to malonyl-CoA.
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Disruption of Lipid Biosynthesis : By blocking this step, Spiropidion effectively halts the production of fatty acids, which are essential for building cell membranes, storing energy, and other vital physiological functions.
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Insect Mortality : The disruption of lipid metabolism is ultimately lethal to the target pest, affecting both immature stages and the fecundity of adults.
Physicochemical Properties
The chemical structure and properties of Spiropidion are summarized below.
| Property | Value |
| IUPAC Name | [3-(4-chloro-2,6-dimethylphenyl)-8-methoxy-1-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-en-4-yl] ethyl carbonate |
| CAS Registry Number | 1229023-00-0 |
| Molecular Formula | C₂₁H₂₇ClN₂O₅ |
| Molecular Weight | 422.9 g/mol |
| Physical State | Off-white powder |
| Water Solubility | 46.0 mg/L (at 20°C, pH 7) |
| XLogP3-AA | 3.5 |
| IRAC MoA Class | 23 |
Data sourced from PubChem and the University of Hertfordshire's AERU database.
Synthesis Pathway
The synthesis of Spiropidion is a multi-step, convergent process. While specific, industrial-scale protocols are proprietary, the key chemical transformations have been described in scientific literature and patents (e.g., WO 2010/066780). The strategy relies on a Strecker-Dieckmann pathway to construct the core spiro-pyrrolidine-dione framework.
The synthesis can be conceptually divided into the preparation of two key intermediates followed by their condensation and final modification.
Key Intermediates:
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N-methoxy-4-piperidone : This crucial spirocyclic building block is synthesized from simple starting materials, O-methyl hydroxylamine and methyl acrylate, via a double conjugate addition followed by a Dieckmann condensation.
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Activated 2-(4-chloro-2,6-dimethylphenyl)acetic acid : This aryl acetic acid derivative provides the substituted phenyl ring characteristic of Spiropidion.
Core Synthesis Steps:
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Strecker Reaction : N-methoxy-4-piperidone undergoes a Strecker reaction to form a cyclic α-amino nitrile or a corresponding α-amino acid derivative.
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Acylation : The resulting α-amino ester intermediate is acylated with the activated aryl acetic acid derivative to form an amido-ester.
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Dieckmann Condensation : An intramolecular Dieckmann condensation of the amido-ester cyclizes the molecule to form the 3-aryl-pyrrolidine-2,4-dione scaffold, creating the core tetramic acid structure.
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Enol Carbonate Formation : Finally, the enolic hydroxyl group of the dione is reacted with ethyl chloroformate to install the ethyl carbonate moiety, yielding the Spiropidion pro-insecticide.
Experimental Protocols & Methodology
Detailed, step-by-step experimental protocols for the synthesis of Spiropidion are proprietary and contained within patent literature. The following section outlines the general methodology for the key transformations based on published descriptions.
Synthesis of N-methoxy-4-piperidone
The synthesis of this key building block relies on a well-established chemical sequence.
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Aza-Michael Addition : O-methyl hydroxylamine is reacted with two equivalents of methyl acrylate in a double conjugate (aza-Michael) addition. This reaction forms a tertiary amine intermediate.
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Dieckmann Condensation : The resulting diester is treated with a strong base (e.g., sodium methoxide) to induce an intramolecular cyclization via a Dieckmann condensation, affording a β-keto ester.
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Hydrolysis and Decarboxylation : The β-keto ester is subsequently hydrolyzed and decarboxylated under acidic conditions to yield the target N-methoxy-4-piperidone.
Strecker-Dieckmann Pathway to Spiropidion-dione
This pathway constructs the core heterocyclic system.
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Strecker Reaction : N-methoxy-4-piperidone is reacted with a cyanide source (e.g., KCN) and an amine source, followed by hydrolysis, to generate the spirocyclic α-amino ester intermediate.
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Acylation : The α-amino ester is N-acylated using an activated form of 2-(4-chloro-2,6-dimethylphenyl)acetic acid (e.g., the acid chloride) in the presence of a base to form the corresponding amido-ester.
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Cyclization : The amido-ester is treated with a suitable base to facilitate the intramolecular Dieckmann condensation, which forms the pyrrolidine-2,4-dione ring system, yielding Spiropidion-dione.
Final Conversion to Spiropidion
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Enolate Formation : The Spiropidion-dione is treated with a base to form the corresponding enolate.
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Carbonate Installation : The enolate is then reacted with ethyl chloroformate, which traps the enol as an ethyl carbonate ester, yielding the final pro-insecticide, Spiropidion.
Biological Activity and Efficacy
| Pest Group | Example Species Controlled |
| Aphids | Green peach aphid (Myzus persicae), Cotton aphid (Aphis gossypii) |
| Whiteflies | Sweetpotato whitefly (Bemisia tabaci) |
| Scales | California red scale (Aonidiella aurantii), other armored and soft scales |
| Mites | Spider mites, rust mites |
| Psyllids | Asian citrus psyllid (Diaphorina citri) |
| Mealybugs | Various species |
Pest spectrum compiled from multiple sources.
The unique two-way systemic movement of the active metabolite is critical to its efficacy, allowing it to control pests located on untreated parts of the plant, such as new shoots and roots. This "whole-plant protection" provides long-lasting control and is a significant advantage for managing persistent pest populations. Furthermore, its novel mode of action makes it effective against insect populations that have developed resistance to other insecticide classes.
